4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide
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Overview
Description
This compound is a sulfur-containing organic compound, specifically a thiadiazole derivative. Thiadiazoles are a class of organic compounds that contain a five-membered C3NS2 ring. They are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique can also be used to elucidate the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Thiadiazoles can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Some properties can also be predicted using computational methods .Scientific Research Applications
Antimicrobial Agents
One study discusses the synthesis of formazans from a Mannich base derivative of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. This research highlights the synthesis process and evaluates the antimicrobial activity against pathogenic bacterial and fungal strains, showing moderate activity. The chemical structures of these compounds were established through elemental analysis and spectral techniques such as FTIR, 1H NMR, and mass spectroscopy (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral Activity
Another study focuses on the synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole sulfonamides, starting from 4-chlorobenzoic acid. This research synthesized new derivatives and tested their anti-tobacco mosaic virus activity, with some compounds showing potential antiviral properties (Chen et al., 2010).
Solar Cell Applications
Research on an organo-sulfur compound related to the mentioned chemical structure used as a redox couple in dye-sensitized and quantum-dot sensitized solar cells is another fascinating application. This compound showed improved redox behavior and contributed to higher power conversion efficiency in solar cells, demonstrating the potential of such compounds in renewable energy technologies (Rahman, Wang, Nath, & Lee, 2018).
Corrosion Inhibition
Thiadiazole derivatives have also been studied for their corrosion inhibition performance on metals. Quantum chemical and molecular dynamics simulation studies have predicted the corrosion inhibition performances of various thiazole and thiadiazole derivatives, providing insights into the theoretical aspects of these compounds as effective corrosion inhibitors (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c1-9-2-5-11(6-3-9)20-15-14(18-19-21-15)12-7-4-10(16)8-13(12)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSQCLVXFHIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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